molecular formula C9H6FNO2 B11909304 5-Fluoro-2-oxoindoline-3-carbaldehyde CAS No. 52508-87-9

5-Fluoro-2-oxoindoline-3-carbaldehyde

Cat. No.: B11909304
CAS No.: 52508-87-9
M. Wt: 179.15 g/mol
InChI Key: XAWAAGSJGKYPKR-UHFFFAOYSA-N
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Description

5-Fluoro-2-oxoindoline-3-carbaldehyde is a fluorinated indoline derivative characterized by a keto group at position 2 and a formyl group at position 3 of the indole scaffold. The fluorine substituent at position 5 enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. This compound is often utilized in synthesizing kinase inhibitors, antioxidants, and anticancer agents due to its ability to modulate biological targets through hydrogen bonding and π-π interactions .

Properties

CAS No.

52508-87-9

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

5-fluoro-2-oxo-1,3-dihydroindole-3-carbaldehyde

InChI

InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13)

InChI Key

XAWAAGSJGKYPKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-oxoindoline-3-carbaldehyde typically involves the following steps :

    Starting Material: The synthesis begins with an appropriate indoline derivative.

    Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using fluorinating agents such as Selectfluor.

    Oxidation: The oxo group at the 2-position is introduced through oxidation reactions, often using oxidizing agents like PCC (Pyridinium chlorochromate).

    Formylation: The carbaldehyde group at the 3-position is introduced via formylation reactions, commonly using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-oxoindoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4 (Potassium permanganate)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the oxo group can yield 5-Fluoro-2-hydroxyindoline-3-carbaldehyde.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxindole derivatives, including 5-fluoro-2-oxoindoline-3-carbaldehyde. Research has shown that compounds bearing this structure can exhibit significant activity against Gram-positive bacteria, particularly Staphylococcus species. For instance, novel C-3-functionalized oxindoles synthesized from this compound have been screened for their in vitro antibacterial activity, demonstrating a minimum inhibitory concentration (MIC) range of 32–256 μg/mL against various strains of Staphylococcus .

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study identified a fluorinated derivative of 2-oxindole that exhibited potent in vivo antitumor actions against prostate cancer cells. The compound was found to activate AMP-activated protein kinase (AMPK), which is crucial for regulating cellular energy homeostasis and has implications in cancer metabolism. This suggests that derivatives of this compound may serve as promising candidates in the development of anticancer therapies .

Inhibition of α-Glucosidase

Another significant application of this compound is its role as an α-glucosidase inhibitor. This enzyme is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels in diabetic patients. Compounds derived from 5-fluoro-2-oxoindoline have shown superior inhibitory activity compared to traditional inhibitors like acarbose, with IC50 values indicating potent efficacy .

Synthesis and Derivatives

The synthesis of 5-fluoro-2-oxoindoline derivatives is crucial for exploring their biological activities further. Various synthetic routes have been developed to produce this compound efficiently, allowing for modifications that enhance its pharmacological properties. For example, a novel indium(III)-catalyzed reaction has been employed to create different C-3-functionalized oxindoles that could lead to new antibacterial agents .

Case Study 1: Antibacterial Screening

In a systematic screening of synthesized oxindole derivatives, several compounds were evaluated for their antibacterial efficacy against Staphylococcus aureus and other related strains. The results indicated that modifications at the C-3 position significantly influenced antibacterial activity, with some derivatives demonstrating enhanced potency compared to standard antibiotics.

Case Study 2: Anticancer Efficacy

A phase II clinical trial investigated the effects of a fluorinated oxindole derivative on metastatic colorectal cancer patients previously treated with standard therapies. While the overall response rate was modest, the study provided insights into the potential use of such compounds in combination therapies aimed at enhancing treatment efficacy .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxoindoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution Pattern and Functional Group Variations

The table below compares 5-Fluoro-2-oxoindoline-3-carbaldehyde with analogs differing in substituent positions or functional groups:

Compound Name Substituents/Functional Groups Key Structural Differences Biological Relevance
This compound F (C5), keto (C2), aldehyde (C3) Reference compound Kinase inhibition, antioxidant activity
5-Fluoro-1H-indole-3-carbaldehyde F (C5), aldehyde (C3) Lacks the 2-oxo group Reduced polarity; used in click chemistry
4-Fluoro-1H-indole-3-carbaldehyde F (C4), aldehyde (C3) Fluorine at C4 instead of C5 Altered electronic effects; lower bioactivity
5-Fluorooxindole (5-Fluoro-1,3-dihydro-2H-indol-2-one) F (C5), keto (C2) Lacks aldehyde at C3 Intermediate for indole-based drugs
5-Fluoro-1H-indazole-3-carbaldehyde Indazole scaffold, F (C5), aldehyde (C3) Nitrogen at C2 (indazole vs. indoline) Enhanced metabolic stability

Key Observations :

  • The 2-oxo group in the target compound increases polarity and hydrogen-bonding capacity compared to non-oxo analogs like 5-Fluoro-1H-indole-3-carbaldehyde.
  • Fluorine position (C4 vs. C5) significantly alters electronic effects, with C5 substitution favoring interactions with hydrophobic enzyme pockets .
  • Indazole analogs (e.g., 5-Fluoro-1H-indazole-3-carbaldehyde) exhibit greater metabolic stability due to reduced oxidative degradation .

Physicochemical and Spectroscopic Properties

Property This compound 5-Fluoro-1H-indole-3-carbaldehyde 5-Fluorooxindole
Molecular Weight (g/mol) 193.15 163.14 165.14
Melting Point (°C) Not reported 193–198 (decomposes) 140–146
NMR Shifts (19F, ppm) -115 to -120 (CF) -118 to -122 (CF) -110 to -115 (CF)

Notes:

  • The aldehyde group at C3 in the target compound contributes to distinct 13C NMR signals at ~190 ppm for the carbonyl carbon .
  • Fluorine NMR chemical shifts are consistent across analogs, reflecting similar electronic environments .

Biological Activity

5-Fluoro-2-oxoindoline-3-carbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

This compound is classified as an indole derivative, characterized by the following properties:

Property Value
Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
IUPAC Name 5-fluoro-2-oxoindole-3-carbaldehyde
InChI Key SMDSRDHRCYZIRP-UHFFFAOYSA-N

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines, including lung cancer (H460) and breast cancer (MDA-MB-231) cells. The compound induced apoptosis, as evidenced by increased caspase activity and morphological changes in treated cells .

Case Study:
A comparative analysis of several derivatives indicated that modifications at the indole position could enhance anticancer potency. For instance, compounds with substitutions at the 5-position demonstrated superior activity, suggesting a structure-activity relationship that could guide future drug design .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. By binding to the active site of this enzyme, this compound can reduce glucose absorption, making it a candidate for managing diabetes .

Mechanism of Action:
The inhibition mechanism involves competitive binding to the enzyme's active site, preventing the hydrolysis of glycosidic bonds in carbohydrates. This action results in decreased postprandial blood glucose levels, highlighting its therapeutic potential in diabetes management.

Antiviral Properties

Emerging studies suggest that this compound may possess antiviral activity. Preliminary evaluations indicate effectiveness against certain viral strains by disrupting viral replication processes. Further investigation is needed to elucidate the specific mechanisms involved .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the fluorine atom's position or replacing it with other halogens have shown varied effects on potency against cancer cells and enzymes.

Table: Summary of Biological Activities

Activity Type Effect References
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits α-glucosidase
AntiviralPotential antiviral effects

Q & A

Q. What safety protocols are essential for handling this compound?

  • Guidelines : Use fume hoods (aldehyde volatility) and nitrile gloves. First aid for exposure includes rinsing eyes with water (15 min) and consulting a physician immediately .

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